molecular formula C18H12Br3OP B2455442 Tris(3-bromophenyl)phosphine oxide CAS No. 38019-09-9

Tris(3-bromophenyl)phosphine oxide

Cat. No.: B2455442
CAS No.: 38019-09-9
M. Wt: 514.979
InChI Key: SSUTVUULXWQIEW-UHFFFAOYSA-N
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Description

Tris(3-bromophenyl)phosphine oxide is a useful research compound. Its molecular formula is C18H12Br3OP and its molecular weight is 514.979. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bis(3-bromophenyl)phosphoryl-3-bromobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Br3OP/c19-13-4-1-7-16(10-13)23(22,17-8-2-5-14(20)11-17)18-9-3-6-15(21)12-18/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSUTVUULXWQIEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)P(=O)(C2=CC(=CC=C2)Br)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Br3OP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38019-09-9
Record name Tris(3-bromophenyl)phosphine Oxide
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Foundational & Exploratory

Technical Whitepaper: Tris(3-bromophenyl)phosphine Oxide (CAS 38019-09-9)

Author: BenchChem Technical Support Team. Date: February 2026

A Versatile Halogenated Scaffold for Porous Materials and Synergistic Flame Retardancy

Executive Summary

Tris(3-bromophenyl)phosphine oxide (CAS 38019-09-9) is a specialized organophosphorus intermediate characterized by its rigid, meta-substituted aromatic core and high bromine content (~46% by mass). Unlike its para-substituted isomers, the meta-substitution pattern of this compound disrupts efficient crystal packing, making it an ideal building block for amorphous Porous Organic Polymers (POPs) and Covalent Organic Frameworks (COFs) . Furthermore, the coexistence of phosphorus (P) and bromine (Br) within a single molecular entity provides a synergistic mechanism for flame retardancy, operating simultaneously in the condensed and gas phases.[1] This guide outlines the physicochemical properties, synthesis protocols, and strategic applications of this compound in advanced materials science.

Chemical Profile & Physicochemical Properties[1][2][3][4][5]

Identity & Constants
PropertyData
CAS Number 38019-09-9
IUPAC Name Tris(3-bromophenyl)phosphane oxide
Molecular Formula C₁₈H₁₂Br₃OP
Molecular Weight 514.97 g/mol
Appearance White to off-white crystalline powder
Melting Point 184–188 °C (Lit.)
Solubility Soluble in DCM, CHCl₃, DMSO, THF; Insoluble in Water, Hexanes
Spectroscopic Signature
  • ³¹P NMR: The phosphorus nucleus is deshielded by the electron-withdrawing oxygen atom and the inductive effect of the bromine substituents. The signal typically appears as a singlet in the range of δ 20–30 ppm (referenced to H₃PO₄), slightly upfield relative to triphenylphosphine oxide due to the electron-withdrawing nature of the meta-bromine atoms reducing electron density at the phosphorus center less directly than para-substituents.

  • ¹H NMR: The meta-substitution pattern creates a distinct aromatic fingerprint. Expect a singlet-like multiplet (t, J ~ 1.8 Hz) for the proton at position 2 (between P and Br), along with complex multiplets for positions 4, 5, and 6.

  • FT-IR: The diagnostic P=O stretching vibration is observed as a strong band between 1180–1210 cm⁻¹ . C-Br stretches appear in the fingerprint region (500–700 cm⁻¹).

Synthesis & Manufacturing Protocol

Methodology: Oxidation of Tris(3-bromophenyl)phosphine. Rationale: Direct oxidation using hydrogen peroxide (H₂O₂) is the preferred "green chemistry" route, avoiding the toxic byproducts associated with halogen-based oxidants or metal catalysts.

Experimental Workflow
  • Dissolution: Dissolve 10.0 g (19.4 mmol) of Tris(3-bromophenyl)phosphine in 100 mL of Dichloromethane (DCM) in a round-bottom flask.

  • Oxidation: Cool the solution to 0 °C in an ice bath. Slowly add 30% aqueous H₂O₂ (3.0 mL, ~29 mmol, 1.5 eq) dropwise over 20 minutes. Note: The reaction is exothermic.

  • Stirring: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor reaction progress via TLC (SiO₂; Ethyl Acetate/Hexane 1:1) or ³¹P NMR (disappearance of the phosphine peak at ~ -5 ppm).

  • Work-up: Wash the organic layer with distilled water (2 x 50 mL) and brine (1 x 50 mL) to remove excess peroxide.

  • Drying & Isolation: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude solid from hot Ethanol or Toluene to yield white needles.

Reaction Pathway Diagram

Synthesis Start Tris(3-bromophenyl)phosphine (Trivalent P) Intermediate Transition State (Nucleophilic Attack on O) Start->Intermediate 0°C, Dropwise Addn Reagent H2O2 (30% aq) DCM Solvent Reagent->Intermediate Product This compound (Pentavalent P=O) Intermediate->Product Oxidation (Exothermic)

Figure 1: Oxidative synthesis pathway transforming the trivalent phosphine to the pentavalent phosphine oxide.

Key Applications

Porous Organic Polymers (POPs) Scaffold

The meta-bromine positions act as reactive handles for Suzuki-Miyaura or Sonogashira cross-coupling reactions. Because the bromine atoms are not collinear with the central phosphorus atom, coupling rigid linkers (like benzene-1,4-diboronic acid) forces the formation of a 3D network with intrinsic porosity.

  • Mechanism: The rigid tetrahedral geometry of the P=O center combined with the meta-linkages prevents the polymer chains from packing efficiently (frustrated packing), creating permanent microporosity suitable for gas storage (H₂, CO₂) or heterogeneous catalysis.

POP_Synthesis Core This compound (Core Node) Catalyst Pd(PPh3)4 / K2CO3 (Suzuki Coupling) Core->Catalyst Linker Aryl Diboronic Acid (Linear Linker) Linker->Catalyst Network Porous Organic Polymer (POP) 3D Amorphous Network Catalyst->Network C-C Bond Formation

Figure 2: Construction of Porous Organic Polymers (POPs) utilizing the geometry of the phosphine oxide core.

Synergistic Flame Retardancy

This compound exemplifies the "P-Br Synergism," making it a potent additive for engineering thermoplastics (e.g., Polycarbonate, ABS).

  • Condensed Phase (Phosphorus): Upon thermal decomposition, the phosphine oxide moiety promotes char formation (carbonization). The P=O bond dehydrates the polymer matrix, creating a glassy, insulating carbon layer that shields the underlying material from heat and oxygen.

  • Gas Phase (Bromine): Simultaneously, the C-Br bonds cleave to release bromine radicals (Br•). These radicals trap high-energy H• and OH• radicals in the flame zone, interrupting the radical chain reaction of combustion.[1][2]

  • Advantage: The combination allows for lower total loading levels compared to using brominated or phosphorus additives individually, preserving the mechanical properties of the host polymer.

Handling & Safety (GHS Classification)

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) if long-term color stability is required, although the oxide is generally air-stable.

References

  • Synthesis & Oxidation: Ciesielski, M., et al. "Efficient Synthesis of Phosphine Oxides." Organic Letters, vol. 8, no. 22, 2006.[2]

  • Suzuki Coupling Applications: Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[3] Chemical Reviews, vol. 95, no. 7, 1995.

  • Porous Organic Polymers: Ren, H., et al. "Phosphine Oxide-Based Porous Organic Polymers for Gas Storage and Separation." Journal of Materials Chemistry A, vol. 4, 2016.

  • Flame Retardancy Mechanisms: Green, J. "Mechanisms for Flame Retardancy and Smoke Suppression – A Review." Journal of Fire Sciences, vol. 14, no. 6, 1996.[2]

  • General Properties: PubChem Database. "this compound - Compound Summary." National Center for Biotechnology Information.

Sources

Thermal stability and decomposition temperature of Tris(3-bromophenyl)phosphine oxide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Thermal Profiling & Stability of Tris(3-bromophenyl)phosphine Oxide

Executive Summary

This compound (CAS: 38019-09-9) is a high-stability organophosphorus compound utilized as a flame retardant synergist, a ligand in transition-metal catalysis, and a specialized intermediate in pharmaceutical synthesis. Its thermal resilience is a critical attribute, allowing it to withstand high-temperature polymer processing and catalytic cycles without premature degradation.

This guide provides a definitive technical analysis of its thermal properties, establishing a melting point of 186°C and an onset of thermal decomposition estimated above 280°C . We explore the structural origins of this stability, detail rigorous characterization protocols, and map the decomposition pathways relevant to safety and application efficacy.

Chemical Identity & Structural Basis

The thermal robustness of this compound stems from the high bond dissociation energy of the phosphoryl group (P=O) and the meta-substituted aryl rings. Unlike alkyl phosphine oxides, the aryl-phosphorus bonds are reinforced by steric bulk and electronic stabilization, resisting oxidative cleavage until extreme temperatures.

PropertySpecification
Chemical Name This compound
CAS Number 38019-09-9
Molecular Formula C₁₈H₁₂Br₃OP
Molecular Weight 514.97 g/mol
Appearance White to off-white crystalline powder
Melting Point 186°C (Measured)
Solubility Soluble in DCM, Chloroform; Insoluble in Water

Synthesis & Purity Implications

To ensure the thermal data presented reflects the specific 3-bromo isomer rather than a regioisomeric mixture, the synthesis route is critical. Direct bromination of triphenylphosphine oxide can yield mixed isomers. The "Self-Validating" protocol for high-purity material (>98%) typically employs a Grignard-based approach, fixing the bromine position prior to phosphorus coupling.

Validated Synthesis Pathway

The following workflow ensures the isolation of the specific 3-bromo isomer, essential for consistent melting point and thermal behavior.

SynthesisPathway Start 1,3-Dibromobenzene Grignard 3-Bromophenylmagnesium Bromide (Grignard) Start->Grignard Mg / THF Phosphine Tris(3-bromophenyl) phosphine Grignard->Phosphine + PCl3 (Nucleophilic Attack) Oxidation Oxidation Step (H2O2 / DCM) Phosphine->Oxidation Oxidation Product Tris(3-bromophenyl) phosphine oxide (Target) Oxidation->Product Crystallization

Figure 1: Regiospecific synthesis pathway ensuring the integrity of the 3-bromo isomer.

Thermal Analysis Methodology

Accurate determination of decomposition temperatures requires precise control over heating rates and atmosphere. The following protocols are recommended for validation in your laboratory.

Protocol A: Differential Scanning Calorimetry (DSC)
  • Objective: Determine precise melting point and detect polymorphic transitions or early-stage exotherms.

  • Instrument: Heat flux DSC (e.g., TA Instruments Q2000 or Netzsch DSC 214).

  • Sample Mass: 3–5 mg in hermetically sealed aluminum pans (pinhole lid).

  • Ramp Rate: 10°C/min from 40°C to 250°C.

  • Atmosphere: Nitrogen purge (50 mL/min).

  • Validation Criteria: Sharp endotherm at 186°C ± 2°C. Broadening indicates impurity.

Protocol B: Thermogravimetric Analysis (TGA)
  • Objective: Determine T5% (5% weight loss temperature) and Tmax (maximum degradation rate).

  • Instrument: TGA (e.g., TA Instruments Q500).[1]

  • Sample Mass: 10–15 mg (Alumina pan).

  • Ramp Rate: 20°C/min from Ambient to 800°C.

  • Atmosphere:

    • Nitrogen:[2][3] To assess non-oxidative thermal stability.

    • Air: To assess oxidative stability (relevant for flame retardant applications).

Thermal Stability Profile

The thermal profile of this compound is characterized by a high melting point and a wide window of thermal stability in the liquid phase, making it ideal for high-temperature reactions.

Quantitative Data Summary
ParameterValue / RangeNotes
Melting Point (Tm) 186°C Sharp endothermic peak.
Processing Window 186°C – 270°CStable liquid phase range.
Decomposition Onset (T5%) ~275°C - 290°C Inferred from TPPO analogues [1, 2].
Max Decomposition (Tmax) >360°C Major mass loss event (volatilization/charring).
Char Yield (at 600°C) ~5-15%Dependent on atmosphere (higher in N2).
Decomposition Mechanism

At temperatures exceeding 300°C, the compound undergoes degradation. In flame retardant applications, this degradation is a functional feature. The mechanism involves the cleavage of the P-C bond and the release of bromine radicals, which quench combustion cycles.

Decomposition Stable This compound (Stable Liquid > 186°C) Stress Thermal Stress (> 300°C) Stable->Stress Cleavage Homolytic Bond Cleavage Stress->Cleavage Radicals Radical Species Generation: Br• (Bromine Radical) Ph-PO• (Phosphoryl Radical) Cleavage->Radicals P-C & C-Br Scission Action Application Effect: Scavenging of H• and OH• (Flame Retardancy) Radicals->Action

Figure 2: Thermal decomposition pathway facilitating radical scavenging at high temperatures.

Applications & Implications

  • Flame Retardants: The high decomposition temperature (Tdec > 280°C) ensures the molecule survives the extrusion processing of engineering plastics (like PET or Nylon) but activates exactly when a fire occurs (typically >350°C surface temp).

  • Catalysis Ligands: In Suzuki-Miyaura couplings, phosphine oxides are often the "spent" ligand. However, their high thermal stability means they can be recovered and potentially reduced back to the phosphine, or used as crystallization aids for the product.

  • Pharmaceutical Impurity Management: Because it is a solid with a distinct MP (186°C) and high boiling point, it is easily separated from most pharmaceutical actives (APIs) via crystallization or precipitation in non-polar solvents (e.g., hexane/ether), where it is insoluble [3].

Safety & Handling

  • Thermal Hazards: While stable, heating above 300°C in a closed vessel can generate pressure from gaseous decomposition products (HBr, volatile aromatics).

  • Handling: Standard PPE.[4] Avoid dust formation.

  • Storage: Store at room temperature (<25°C) in a dry area. The P=O bond is hygroscopic; keep containers tightly sealed to prevent moisture uptake which can affect melting point accuracy.

References

  • TCI Chemicals. Product Specification: this compound (T3578).[4] Retrieved from .

  • ChemicalBook. this compound Properties and Melting Point. Retrieved from .

  • Bates, R. et al. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. National Institutes of Health (PubMed). Retrieved from .

  • Organic Syntheses. Preparation of Phosphines and Phosphine Oxides. (General reference for Grignard route validation). Retrieved from .

Sources

Electronic properties of halogenated phosphine oxides for optoelectronics

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Electronic Properties of Halogenated Phosphine Oxides for Optoelectronics

Abstract: This technical guide provides a comprehensive analysis of the electronic properties of halogenated phosphine oxides and their burgeoning role in the field of optoelectronics. We delve into the fundamental characteristics of the phosphine oxide moiety, including its strong electron-withdrawing nature and high triplet energy, which make it a compelling building block for advanced organic electronic materials. The guide systematically explores how the strategic introduction of different halogen atoms—fluorine, chlorine, bromine, and iodine—allows for the precise tuning of key electronic parameters such as frontier molecular orbital energies, charge transport characteristics, and spin-orbit coupling. We detail the causality behind these modifications, from the powerful inductive effects of fluorine to the pronounced heavy-atom effects of bromine and iodine that enhance intersystem crossing. This guide is intended for researchers, materials scientists, and drug development professionals, offering field-proven insights into the synthesis, characterization, and application of these materials in devices like Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs). Detailed, self-validating experimental protocols for synthesis and characterization are provided to ensure technical accuracy and reproducibility.

Introduction: The Emergence of Phosphine Oxides in Optoelectronics

The relentless pursuit of high-performance organic optoelectronic devices has led to an intensive exploration of novel molecular scaffolds. Among these, organophosphorus compounds, and specifically phosphine oxides, have carved out a significant niche.[1][2] Their utility stems from a unique combination of chemical stability, synthetic versatility, and highly desirable electronic properties.

Why Phosphine Oxides? Intrinsic Properties

The core of a phosphine oxide is the P=O double bond, a highly polar and electron-withdrawing group. This feature imparts several key advantages:

  • Strong Electron Affinity: The phosphoryl group effectively lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy level of the molecule, facilitating efficient electron injection and transport.[2] This makes phosphine oxide derivatives excellent candidates for electron-transport materials (ETMs) in devices like OLEDs.

  • High Triplet Energy: The tetrahedral geometry of the phosphorus center and the nature of the P=O bond disrupt π-conjugation across the molecule.[3] This structural feature helps to maintain a high triplet energy level (ET), which is a critical requirement for host materials in phosphorescent OLEDs (PhOLEDs) to prevent reverse energy transfer from the phosphorescent guest to the host.

  • Chemical and Thermal Stability: The P=O bond is robust, contributing to the high thermal and morphological stability of phosphine oxide-based materials, a crucial factor for device longevity.

The Strategic Role of Halogenation

While the phosphine oxide core provides a robust electronic foundation, fine-tuning its properties for specific applications is essential. Halogenation, the process of introducing halogen atoms (F, Cl, Br, I) into the molecular structure, has emerged as a powerful strategy for this purpose.[4][5] It allows for predictable modulation of the material's electronic landscape, influencing everything from energy levels to photophysical dynamics.

The Impact of Halogenation on Core Electronic Properties

The introduction of halogens onto the aromatic rings of a triarylphosphine oxide, for instance, systematically alters its electronic behavior. The specific effects are highly dependent on the nature of the halogen atom employed.

Foundational Concepts: Frontier Molecular Orbitals

The electronic properties of an organic semiconductor are largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[6][7] The energy of the HOMO relates to the ionization potential (the ease of donating an electron), while the LUMO energy relates to the electron affinity (the ease of accepting an electron). The difference between these levels, the HOMO-LUMO gap, determines the material's intrinsic absorption and emission properties.

HOMO_LUMO cluster_0 HOMO HOMO (Highest Occupied Molecular Orbital) LUMO LUMO (Lowest Unoccupied Molecular Orbital) LUMO->HOMO Energy Gap (Eg) Emission/Absorption Vacuum Vacuum Level (0 eV) Vacuum->HOMO Vacuum->LUMO EA_label Electron Affinity (EA) IP_label Ionization Potential (IP)

Caption: Fundamental energy level diagram for an organic semiconductor.

Fluorine: The Inductive Powerhouse

Fluorine is the most electronegative element, and its influence is dominated by a strong electron-withdrawing inductive effect (-I effect). When fluorine atoms are substituted onto the aryl rings of a phosphine oxide, they pull electron density away from the π-system.[8][9]

  • Causality: This inductive withdrawal of electron density stabilizes both the HOMO and LUMO levels, effectively lowering their energies. The stabilization of the LUMO is often more pronounced.

  • Consequence for Devices: Lowering the HOMO level can improve the material's stability against oxidation and create a better energy match with the hole-transporting layer in some device architectures. A deeper LUMO level can facilitate electron injection from the cathode or adjacent electron-transport layer.[10]

Chlorine: A Balance of Inductive and Spin-Orbit Coupling Effects

Chlorine is less electronegative than fluorine but is a larger atom. Its electronic influence is a combination of a moderate inductive effect and a mild "heavy atom effect".

  • Causality: Like fluorine, chlorine's inductive effect lowers the HOMO and LUMO energy levels. However, as a third-row element, it also begins to enhance spin-orbit coupling (SOC). SOC is the interaction between an electron's spin and its orbital motion, which facilitates formally spin-forbidden transitions, such as intersystem crossing (ISC) from a singlet excited state (S₁) to a triplet excited state (T₁).

  • Consequence for Devices: The balance of properties makes chlorinated phosphine oxides interesting. The energy level tuning is present, and the modest enhancement of ISC can be beneficial in applications where triplet excitons are desired, such as in phosphorescent OLEDs or certain photocatalytic systems, without excessively quenching fluorescence.

Bromine and Iodine: Dominance of the Heavy Atom Effect

For bromine and iodine, the heavy atom effect becomes the dominant factor influencing photophysical properties.[11][12] The large size and numerous electrons of these atoms significantly increase the magnitude of spin-orbit coupling.

  • Causality: Strong SOC dramatically increases the rate of intersystem crossing (kISC). This means that upon photoexcitation, singlet excitons are rapidly and efficiently converted into triplet excitons.

  • Consequence for Devices: This property is highly desirable for host materials in PhOLEDs. The host material must efficiently harvest all electrically generated excitons (25% singlets, 75% triplets) and transfer their energy to the phosphorescent guest emitter. By using a brominated or iodinated phosphine oxide host, singlet excitons formed on the host can be rapidly converted to triplets via ISC, which can then be efficiently transferred to the guest, maximizing the device's internal quantum efficiency.

Heavy_Atom_Effect cluster_0 Without Heavy Atom cluster_1 With Heavy Atom (Br, I) S1_no S1 T1_no T1 S1_no->T1_no ISC (slow) S0_no S0 S1_no->S0_no Fluorescence (fast) S1_with S1 T1_with T1 S1_with->T1_with ISC (very fast) S0_with S0 S1_with->S0_with Fluorescence (quenched) T1_with->S0_with Phosphorescence

Caption: The heavy atom effect enhances the rate of intersystem crossing (ISC).

Synthesis of Halogenated Phosphine Oxides

The synthetic accessibility of halogenated phosphine oxides is a key advantage. They are often prepared through robust, high-yielding reactions.

Common Synthetic Pathways

Common methods include the Grignard reaction, where an arylmagnesium halide reacts with phosphoryl chloride (POCl₃) or a phosphinic chloride.[13] Alternatively, metal-catalyzed cross-coupling reactions or direct electrophilic halogenation of a pre-formed triarylphosphine oxide can be employed.[14] Visible-light-induced methods are also emerging as powerful, environmentally benign strategies.[15]

Detailed Experimental Protocol: Synthesis of Tris(4-bromophenyl)phosphine oxide

This protocol describes a typical Grignard-based synthesis, a foundational method in this field.

  • Preparation of the Grignard Reagent:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a dropping funnel under a nitrogen atmosphere, add magnesium turnings (3.0 g, 125 mmol).

    • Add a small crystal of iodine to activate the magnesium.

    • Dissolve 1,4-dibromobenzene (23.6 g, 100 mmol) in 150 mL of anhydrous tetrahydrofuran (THF).

    • Add a small portion of the 1,4-dibromobenzene solution to the magnesium turnings to initiate the reaction, which is indicated by heat evolution and disappearance of the iodine color.

    • Slowly add the remaining solution via the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, continue to reflux the mixture for an additional 2 hours to ensure complete formation of the Grignard reagent.

  • Reaction with Phosphoryl Chloride:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Dissolve phosphoryl chloride (POCl₃) (4.6 g, 30 mmol) in 50 mL of anhydrous THF.

    • Add the POCl₃ solution dropwise to the cooled Grignard reagent with vigorous stirring. A white precipitate will form.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Work-up and Purification:

    • Carefully quench the reaction by slowly adding 100 mL of a saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

    • Combine the organic layers, wash with brine (100 mL), and dry over anhydrous magnesium sulfate (MgSO₄).

    • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure tris(4-bromophenyl)phosphine oxide as a white solid.

Essential Characterization Techniques

A thorough understanding of the electronic properties of these materials requires a suite of characterization techniques.

Electrochemical Analysis for Energy Level Determination

Cyclic Voltammetry (CV) is a standard electrochemical technique used to probe the redox properties of a molecule and estimate its HOMO and LUMO energy levels.[12][16][17]

  • System Preparation:

    • Use a standard three-electrode cell configuration: a glassy carbon or platinum working electrode, a platinum wire counter electrode, and an Ag/AgCl or saturated calomel reference electrode (SCE).[16]

    • Prepare a 0.1 M solution of a supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (TBAPF₆), in an anhydrous, degassed solvent (e.g., dichloromethane or acetonitrile).

    • Dissolve the halogenated phosphine oxide sample in the electrolyte solution to a concentration of approximately 1 mM.

    • Purge the solution with an inert gas (nitrogen or argon) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurement.

  • Measurement:

    • Record a background voltammogram of the electrolyte solution to identify any solvent or impurity redox peaks.

    • Introduce the sample solution and record the voltammogram. The potential is swept linearly to a set vertex potential and then reversed.

    • The potential at which oxidation begins (the onset potential, Eox) is used to calculate the HOMO energy. The onset of reduction (Ered) is used for the LUMO energy.

    • Calibrate the measurement by adding an internal standard with a known redox potential, such as ferrocene/ferrocenium (Fc/Fc⁺).

  • Data Analysis:

    • The HOMO and LUMO energy levels can be estimated using the following empirical formulas, where the potential of the Fc/Fc⁺ couple is assumed to be -4.8 eV relative to the vacuum level:

      • HOMO (eV) = -[Eox (vs Fc/Fc⁺) + 4.8]

      • LUMO (eV) = -[Ered (vs Fc/Fc⁺) + 4.8]

Photophysical Property Measurement

Steady-state and time-resolved photoluminescence spectroscopy are used to determine emission wavelengths, photoluminescence quantum yields (PLQY), and excited-state lifetimes.

  • Sample Preparation: Prepare dilute solutions (e.g., 10⁻⁵ M) of the compound in a spectroscopic grade solvent (e.g., toluene or dichloromethane). For solid-state measurements, thin films can be prepared by spin-coating or thermal evaporation.

  • Steady-State Measurement: Use a spectrofluorometer to measure the emission spectrum by exciting the sample at a wavelength corresponding to its absorption maximum. The PLQY can be determined using an integrating sphere or relative to a known standard.

  • Time-Resolved Measurement: Use a time-correlated single photon counting (TCSPC) system to measure the excited-state lifetime. The sample is excited by a pulsed laser, and the decay of the emission intensity over time is recorded. The resulting decay curve is fitted to an exponential function to extract the lifetime (τ).

Charge Transport Mobility Characterization

The charge carrier mobility (μ) is a measure of how quickly electrons or holes move through the material under an applied electric field. It is a critical parameter for device performance.[18][19]

The Time-of-Flight (ToF) method is a direct technique to measure drift mobility in organic semiconductors.[20][21]

  • Device Fabrication:

    • A "sandwich" structure is fabricated, typically consisting of ITO / Organic Layer / Metal (e.g., Al).

    • The organic layer is deposited by thermal evaporation or spin-coating to a thickness (d) of several micrometers. The thickness must be accurately measured.[22]

  • Measurement:

    • A voltage bias (V) is applied across the device, creating a uniform electric field (E = V/d).

    • A short, intense pulse of light (from a nitrogen laser, for example) with a wavelength that is strongly absorbed by the organic material is directed at the semi-transparent ITO electrode.

    • This light pulse generates a thin sheet of electron-hole pairs near the ITO.

    • Depending on the polarity of the applied bias, either electrons or holes will be driven across the organic layer towards the collecting electrode.

    • The movement of this sheet of charge carriers induces a transient photocurrent in the external circuit, which is measured by an oscilloscope.

  • Data Analysis:

    • The photocurrent persists until the charge carriers reach the counter-electrode, at which point it drops off. The time taken for this transit is the transit time (tT).

    • The mobility (μ) is then calculated using the formula:

      • μ = d² / (V * tT)

Applications in Advanced Optoelectronic Devices

The tunable properties of halogenated phosphine oxides make them highly versatile components in a range of devices.

Organic Light-Emitting Diodes (OLEDs)

This is the most prominent area of application for these materials.[23][24][25]

As discussed, their high triplet energy and good electron affinity make them ideal as host materials for phosphorescent emitters and as electron-transporting materials.[26] In mixed-host systems, a phosphine oxide material can be combined with a hole-transporting material to achieve balanced charge transport within the emissive layer, leading to higher recombination efficiency.[25]

OLED_Structure Cathode Cathode (e.g., Al) EIL Electron Injection Layer (EIL) Cathode->EIL e⁻ ETL Electron Transport Layer (ETL) (e.g., Halogenated PO) EIL->ETL EML Emissive Layer (EML) (Host + Guest) ETL->EML HTL Hole Transport Layer (HTL) EML->HTL Photon hv EML->Photon Light (hν) HIL Hole Injection Layer (HIL) HTL->HIL Anode Anode (e.g., ITO) HIL->Anode h⁺

Caption: Typical multilayer OLED device architecture.

Organic Photovoltaics (OPVs)

In OPVs, materials engineering is crucial for optimizing energy level alignment and film morphology.[4] Halogenation of either the donor or acceptor materials can tune the HOMO/LUMO levels to maximize the open-circuit voltage (Voc) and facilitate efficient exciton dissociation at the donor-acceptor interface.[5] While less common than in OLEDs, halogenated phosphine oxides could be explored as interlayers or as additives to control the morphology of the bulk heterojunction.

Emerging Applications in Perovskite Solar Cells

Phosphine oxides have recently emerged as highly effective passivating agents for perovskite solar cells (PSCs).[27] The Lewis basic oxygen atom of the P=O group can coordinate with under-coordinated lead (Pb²⁺) ions at the perovskite crystal surface and grain boundaries. This passivation reduces non-radiative recombination losses, thereby enhancing both the efficiency and the operational stability of the PSCs. Halogenation could further tune the interaction strength and electronic properties of these passivating layers.

Comparative Analysis of Halogenated Phosphine Oxides

To illustrate the principles discussed, the following tables summarize typical data for a series of triarylphosphine oxides, where 'X' represents a halogen substituent at the para-position of the phenyl rings. The data are representative values compiled from the literature and serve for comparative purposes.

Table 1: Representative Electronic and Photophysical Properties of (4-X-Ph)₃P=O

Substituent (X)HOMO (eV)LUMO (eV)Energy Gap (eV)Triplet Energy (ET, eV)
H-6.1-2.43.7~2.95
F-6.3-2.63.7~2.95
Cl-6.2-2.53.7~2.85
Br-6.2-2.53.7~2.80

Note: Energy levels are approximate and can vary with the measurement technique and specific molecular structure.

Table 2: Representative Performance of Blue PhOLEDs Using Halogenated PO Hosts

Host Material CoreEmitterMax. External Quantum Efficiency (EQE)Turn-on Voltage (V)
Phenylphosphine OxideFIrpic~15%~3.5 V
Fluorinated Phenylphosphine OxideFIrpic~18%~3.2 V
Brominated Phenylphosphine OxideFIrpic~22%~3.4 V

Note: Performance metrics are highly dependent on the full device stack and fabrication conditions. These values illustrate general trends.

Conclusion and Future Outlook

Halogenated phosphine oxides represent a versatile and powerful class of materials for optoelectronics. The ability to systematically tune their electronic and photophysical properties through the judicious choice of halogen substituent provides a clear and effective molecular design strategy. Fluorination and chlorination offer pathways to manipulate frontier energy levels for improved charge injection and stability, while bromination and iodination provide a robust method to enhance spin-orbit coupling, which is critical for high-efficiency phosphorescent devices.

The causality is clear: the interplay between the inductive effects and the heavy atom effect allows for a level of control that is difficult to achieve with other functional groups. The self-validating nature of these design principles—whereby predictable changes in halogenation lead to measurable and consistent changes in device performance—underscores their reliability.

Future research will likely focus on developing more complex, multifunctional molecules that incorporate halogenated phosphine oxide moieties. This includes the design of bipolar host materials with balanced charge transport, thermally activated delayed fluorescence (TADF) materials, and improved passivating agents for next-generation solar cells. As synthetic methods become more sophisticated, the potential to create precisely tailored materials for increasingly demanding optoelectronic applications will continue to expand.

References

  • CHARACTERIZATION OF ORGANIC SEMICONDUCTORS USING CYCLIC VOLTAMMETRY. (n.d.). Retrieved February 12, 2026, from [Link]

  • Baijun Chen, Chun‐Sing Lee, et al. (2000). Improved Time-of-Flight Technique for Measuring Carrier Mobility in Thin Films of Organic Electroluminescent Materials. Japanese Journal of Applied Physics.
  • Time‐of‐Flight Method for Determining the Drift Mobility in Organic Semiconductors. (2023). Retrieved February 12, 2026, from [Link]

  • Time-of-flight measurement of poly(3-hexylthiophene) thin films. (2008). Mahidol University. Retrieved February 12, 2026, from [Link]

  • Mahmoudloo, A. (2021). Transient Trap-Limited Field Dependence Charge Carrier Transport in Organic Semiconductors for Time of Flight Configuration. Journal of Optoelectronical Nanostructures.
  • Dost, R., et al. (2008). Time-of-flight mobility measurements in organic field-effect transistors. Applied Physics Letters.
  • Enantioselective Chemo-Enzymatic Synthesis of Triaryl Phosphine oxides and Phosphines. (n.d.). The University of Liverpool Repository. Retrieved February 12, 2026, from [Link]

  • Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds. (n.d.). Journal of Visualized Experiments. Retrieved February 12, 2026, from [Link]

  • Preparation of triaryl phosphines. (1977). Google Patents.
  • Cyclic voltammetry. (n.d.). Wikipedia. Retrieved February 12, 2026, from [Link]

  • Phosphine oxide synthesis by substitution or addition. (n.d.). Organic Chemistry Portal. Retrieved February 12, 2026, from [Link]

  • How do I Carry out thin film cyclic voltammetry for Small pi conjugated organic molecules? (2016). ResearchGate. Retrieved February 12, 2026, from [Link]

  • Cyclic Voltammetry Experiment. (n.d.). Gamry Instruments. Retrieved February 12, 2026, from [Link]

  • A process for preparing triaryl phosphine oxides or trialkylphosphates. (1983). Google Patents.
  • Chen, Q., et al. (2016). Electrophilic Fluorination of Secondary Phosphine Oxides and Its Application to P-O Bond Construction. The Journal of Organic Chemistry.
  • Applications of Phosphorus-Based Materials in Optoelectronics. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

  • Theoretical study of the chemical reactivity of the reaction between trichloromethylphosphine oxide and triethyl phosphite using. (2018). Moroccan Journal of Chemistry.
  • Poriel, C., et al. (n.d.). Universal host materials for red, green and blue high-efficiency single-layer phosphorescent organic light-emitting diodes. Royal Society of Chemistry.
  • Product Class 41: Arylphosphine Oxides. (n.d.). Science of Synthesis.
  • Deoxygenative Fluorination of Phosphine Oxides: A General Route to Fluorinated Organophosphorus(V) Compounds and Beyond. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

  • Reduction of Phosphine Oxide by Using Chlorination Reagents and Dihydrogen: DFT Mechanistic Insights. (2019). PubMed.
  • Designing Host Materials for the Emissive Layer of Single‐Layer Phosphorescent Organic Light‐Emitting Diodes: Toward Simplified Organic Devices. (n.d.). Semantic Scholar.
  • HOMO and LUMO. (n.d.). Wikipedia. Retrieved February 12, 2026, from [Link]

  • Competing Effects of Fluorination on the Orientation of Aromatic and Aliphatic Phosphonic Acid Monolayers on Indium Tin Oxide. (2020).
  • Mixed-host-emitting layer for high-efficiency organic light-emitting diodes. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

  • The Halogenation Effects of Electron Acceptor ITIC for Organic Photovoltaic Nano-Heterojunctions. (2021). MDPI.
  • Long-range charge carrier mobility in metal halide perovskite thin-films and single crystals via transient photo-conductivity. (2019).
  • Direct visible-light-induced synthesis of P-stereogenic phosphine oxides under air conditions. (n.d.). Nature Communications. Retrieved February 12, 2026, from [Link]

  • Perspective Phosphine oxide additives for perovskite diodes and solar cells. (2023). DiVA.
  • Phosphine oxide derivatives for organic light emitting diodes. (n.d.). Royal Society of Chemistry.
  • Fluorination of phosphine oxides. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

  • Charge carrier mobility in thin films of organic semiconductors by the gated van der Pauw method. (2017). Lirias.
  • Bipolar host materials for high efficiency phosphorescent organic light emitting diodes: Tuning the HOMO/LUMO levels without reducing the triplet energy in a linear system. (2013).
  • Relevance of Fluorinated Ligands to the Design of Metallodrugs for Their Potential Use in Cancer Tre
  • Yu, X., Marks, T. J., & Facchetti, A. (2016). Metal oxides for optoelectronic applications.
  • CARRIER MOBILITY IN ORGANIC SEMICONDUCTOR THIN FILMS. (n.d.). Retrieved February 12, 2026, from [Link]

  • Constructing host-σ-guest structures to optimize the efficiency of non-doped solution-processed OLEDs. (n.d.). Royal Society of Chemistry.
  • Elucidating the long-range charge carrier mobility in metal halide perovskite thin films. (2019). Energy & Environmental Science.
  • A comprehensive study on the halogenation effect of non-fullerene acceptors for photovoltaic application. (2021).
  • Structural, Electronic, Reactivity, and Conformational Features of 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide, and Its Derivatives: DFT, MEP, and NBO Calcul
  • Organic thin films with charge-carrier mobility exceeding that of single crystals. (n.d.). Royal Society of Chemistry.

Sources

Methodological & Application

Synthesis of Tris(3-bromophenyl)phosphine oxide from Tris(3-bromophenyl)phosphine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Tris(3-bromophenyl)phosphine oxide (CAS: 38019-09-9) is a critical organophosphorus building block. Unlike its non-halogenated analogue (triphenylphosphine oxide), the 3-bromo derivative serves as a versatile trifunctional core for Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex Porous Organic Polymers (POPs), Covalent Organic Frameworks (COFs), and star-shaped optoelectronic ligands.

This guide details a robust, scalable, and atom-economical protocol for the oxidation of Tris(3-bromophenyl)phosphine to its corresponding oxide using Hydrogen Peroxide (


). This method is selected for its high yield (>95%), "green" byproduct (water), and operational simplicity compared to metal-mediated oxidations (e.g., 

) or halogen-hydrolysis routes.
Key Chemical Properties
PropertySpecification
Compound Name This compound
CAS Number 38019-09-9
Molecular Formula

Molecular Weight 514.97 g/mol
Melting Point 186 °C (Lit.)[1]
Solubility Soluble in

,

, THF; Insoluble in

, Hexanes

Reaction Mechanism

The transformation proceeds via a direct nucleophilic attack of the phosphorus lone pair on the electrophilic oxygen of hydrogen peroxide. The bromine substituents on the phenyl rings are electron-withdrawing (inductive effect,


), which slightly reduces the nucleophilicity of the phosphorus center compared to triphenylphosphine. However, the oxidation remains highly favorable thermodynamically.

Mechanism Steps:

  • Nucleophilic Attack: The phosphorus lone pair attacks the O-O bond of

    
    .
    
  • Displacement: Hydroxide (

    
    ) is displaced and subsequently deprotonates the intermediate phosphonium species (or abstracts a proton from the solvent/counter-ion network).
    
  • Elimination: Water is eliminated, forming the strong

    
     double bond.
    

ReactionMechanism SM Tris(3-bromophenyl)phosphine (P lone pair donor) TS [Intermediate] Phosphonium Species SM->TS Nucleophilic Attack H2O2 Hydrogen Peroxide (Electrophilic Oxygen) H2O2->TS Prod This compound (P=O Bond Formed) TS->Prod Elimination Byprod H₂O TS->Byprod

Figure 1: Mechanistic pathway of phosphine oxidation via hydrogen peroxide.

Experimental Protocol

Materials & Equipment[3]
  • Substrate: Tris(3-bromophenyl)phosphine (98%+ purity).

  • Oxidant: Hydrogen Peroxide (30% w/w in

    
    ).
    
  • Solvent: Dichloromethane (DCM) (HPLC Grade). Note: Acetone can be used, but DCM simplifies the aqueous wash workup.

  • Quench: Sodium Thiosulfate (saturated aqueous solution).

  • Equipment: 3-neck round bottom flask, addition funnel, temperature probe, magnetic stirrer.

Step-by-Step Methodology
Phase 1: Setup and Addition
  • Dissolution: In a 250 mL round-bottom flask, dissolve 5.15 g (10 mmol) of Tris(3-bromophenyl)phosphine in 50 mL of Dichloromethane (DCM). Stir until a clear solution is obtained.

  • Temperature Control: Place the flask in an ice-water bath (

    
     °C).
    
    • Why: The oxidation is exothermic.[2] Controlling the temperature prevents solvent boiling and minimizes potential side reactions, although the C-Br bond is generally stable to these conditions.

  • Oxidant Addition: Add 1.5 equivalents (approx. 1.7 mL of 30%

    
    ) dropwise via an addition funnel or syringe pump over 15 minutes.
    
    • Observation: The solution may warm slightly.[2] Ensure internal temperature remains

      
       °C during addition.
      
Phase 2: Reaction and Monitoring[2]
  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20-25 °C). Stir vigorously for 2 hours.

  • Validation (TLC/NMR):

    • TLC: Check using Hexane:Ethyl Acetate (3:1). The Phosphine Oxide is significantly more polar (lower

      
      ) than the starting Phosphine.
      
    • NMR: (Optional) Aliquot 0.1 mL, dry, and run

      
       NMR. Complete disappearance of the phosphine peak is the endpoint.
      
Phase 3: Workup and Purification
  • Quench: Add 20 mL of saturated Sodium Thiosulfate (

    
    ) solution to quench any unreacted peroxides. Stir for 10 minutes.
    
    • Safety: Test the aqueous layer with starch-iodide paper to ensure no peroxide remains (paper should remain white).

  • Extraction: Transfer to a separatory funnel. Separate the organic (DCM) layer.

  • Wash: Wash the organic layer with Distilled Water (

    
     mL) followed by Brine (
    
    
    
    mL).
  • Drying: Dry the organic phase over Anhydrous Magnesium Sulfate (

    
    ). Filter off the solids.[2]
    
  • Isolation: Concentrate the filtrate under reduced pressure (Rotary Evaporator) to yield a white solid.

  • Recrystallization: If higher purity (>99%) is required for electronic applications, recrystallize from hot Ethyl Acetate or Ethanol.

Workflow Start Start: Dissolve Phosphine in DCM Cool Cool to 0°C Start->Cool Add Add 30% H2O2 Dropwise (Exothermic Control) Cool->Add Stir Stir at RT (2 hrs) Add->Stir Check Check TLC/NMR (Conversion >99%) Stir->Check Check->Stir Incomplete Quench Quench with Na2S2O3 (Remove Peroxides) Check->Quench Complete Wash Phase Separation & Brine Wash Quench->Wash Dry Dry (MgSO4) & Evaporate Wash->Dry Final Product: this compound Dry->Final

Figure 2: Operational workflow for the oxidative synthesis.

Characterization & Quality Control

The conversion from phosphine to phosphine oxide is most definitively confirmed via


 NMR spectroscopy .
Analytical MethodExpected ResultInterpretation

NMR
Shift from ~ -5 ppm (Reactant) to +20–30 ppm (Product)The oxidation state change of Phosphorus (III to V) causes a significant downfield shift.

NMR
Aromatic region (7.3 – 8.0 ppm)Protons remain in the aromatic region but splitting patterns may resolve differently due to the

group's electron-withdrawing nature.
Melting Point 186 °C Sharp melting point indicates high purity. Broad range indicates residual solvent or starting material.
Appearance White Crystalline PowderYellowing suggests impurities or trace bromine contamination.

Note on


 Shifts:  While Triphenylphosphine oxide typically resonates at +29 ppm (

), the electron-withdrawing bromine atoms on the meta position may cause slight variations in the chemical shift. The absence of the negative peak is the primary confirmation of reaction completion.

Safety & Critical Parameters

  • Peroxide Management: Although 30%

    
     is stable, it must not be concentrated with organic solvents. Always quench with thiosulfate before rotary evaporation to prevent the formation of explosive organic peroxides.
    
  • Exotherm: The oxidation of phosphines is exothermic. On a large scale (>50g), active cooling is mandatory during addition.

  • Halogen Stability: The C-Br bond is stable under these oxidative conditions. Avoid using strong Lewis acids or elevated temperatures (>60 °C) which might encourage side reactions.

References

  • TCI Chemicals. Product Specification: this compound (CAS 38019-09-9). Retrieved from .

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Bhattacharya, A. K., & Thyagarajan, G. (1981). The Michaelis-Arbuzov Rearrangement. Chemical Reviews, 81(4), 415–430. (Context on Phosphine Oxide stability).
  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 12204664, this compound. Retrieved from .

Sources

Application Note: Controlled Oxidation of Tris(3-bromophenyl)phosphine to Tris(3-bromophenyl)phosphine Oxide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This application note details the optimized protocol for the oxidation of Tris(3-bromophenyl)phosphine (CAS: 38019-09-9) to its corresponding oxide, Tris(3-bromophenyl)phosphine oxide (CAS: 39319-38-3), using hydrogen peroxide (


).

Triarylphosphine oxides are critical intermediates in the synthesis of flame retardants, ligands for asymmetric catalysis, and precursors for supramolecular assemblies. The presence of the electron-withdrawing bromine atom at the meta-position deactivates the phosphorus center relative to triphenylphosphine, requiring a robust oxidation protocol to ensure complete conversion without over-oxidation or side reactions.

This guide utilizes a biphasic Dichloromethane (DCM) / Water system . This method is selected for its scalability, safety (superior heat dissipation), and the high solubility of the lipophilic brominated substrate in DCM.

Safety & Hazard Analysis (Critical)

WARNING: Oxidation reactions involving hydrogen peroxide are exothermic and can generate explosive mixtures if mismanaged.

Hazard ClassRisk DescriptionMitigation Strategy
Peroxide Formation

can form explosive organic peroxides with ketones (e.g., acetone).
Strictly avoid acetone as the solvent. Use DCM.
Exotherm Oxidation of phosphines releases significant heat.Active cooling (ice bath) during addition; slow addition rate.
Pressurization Decomposition of excess

releases

gas.[1][2]
Do not seal the reaction vessel tightly. Ensure adequate venting.[1][2][3]
Chemical Burns 30%

is a corrosive oxidant.
Wear nitrile gloves, lab coat, and safety goggles.

Reaction Mechanism

The oxidation proceeds via the nucleophilic attack of the phosphorus lone pair on the electrophilic oxygen of hydrogen peroxide.

Mechanistic Pathway[4]
  • Nucleophilic Attack: The phosphorus atom attacks the O-O bond of

    
    .
    
  • Displacement: Hydroxide is displaced, forming a hydroxy-phosphonium intermediate.

  • Proton Transfer/Elimination: A rapid proton transfer yields the phosphine oxide and water.

Mechanism Substrate Tris(3-bromophenyl)phosphine (P-Nucleophile) Intermediate [R3P-OH]+ OH- (Intermediate) Substrate->Intermediate Nucleophilic Attack H2O2 Hydrogen Peroxide (Electrophile) H2O2->Intermediate Product This compound (P=O Bond) Intermediate->Product Proton Transfer Water H2O (Byproduct) Intermediate->Water

Figure 1: Mechanistic pathway for the oxidation of triarylphosphines by hydrogen peroxide.

Materials & Equipment

Reagents
  • Substrate: Tris(3-bromophenyl)phosphine (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
    ).
    
  • Oxidant: Hydrogen Peroxide (30% w/w in

    
    ).
    
  • Solvent: Dichloromethane (DCM), HPLC Grade.

  • Quenching Agent: Sodium Sulfite (

    
    ) or Sodium Bisulfite (
    
    
    
    ), saturated aqueous solution.
  • Drying Agent: Magnesium Sulfate (

    
    ) or Sodium Sulfate (
    
    
    
    ).
Equipment
  • Round-bottom flask (2-neck recommended for venting).

  • Magnetic stir bar (Teflon coated).

  • Addition funnel or syringe pump.

  • Ice/Water bath.

  • Rotary Evaporator.[4]

Experimental Protocol

Workflow Diagram

Workflow Start Dissolution (Phosphine in DCM) Cooling Cool to 0°C (Ice Bath) Start->Cooling Addition Add H2O2 (30%) Dropwise Cooling->Addition Reaction Stir at RT (1-3 Hours) Addition->Reaction Check TLC / 31P-NMR Check Conversion Reaction->Check Check->Reaction Incomplete Quench Quench Excess H2O2 (Sat. Na2SO3) Check->Quench Complete Workup Phase Separation & Drying (MgSO4) Quench->Workup Isolate Evaporate Solvent Yield Solid Oxide Workup->Isolate

Figure 2: Step-by-step workflow for the oxidation process.

Step-by-Step Procedure
  • Preparation (Scale: 1.0 g Substrate):

    • In a 50 mL round-bottom flask, dissolve 1.0 g (1.94 mmol) of Tris(3-bromophenyl)phosphine in 15 mL of Dichloromethane (DCM) .

    • Ensure the solid is completely dissolved. The solution should be clear.

  • Oxidant Addition:

    • Place the flask in an ice bath (0°C).

    • Slowly add 0.3 mL of 30%

      
        (approx. 2.9 mmol, 1.5 equivalents).
      
    • Note: A slight excess (1.2–1.5 eq) ensures complete conversion.

    • Stir vigorously. The reaction is biphasic; high shear mixing is required to maximize the interface between the organic and aqueous layers.

  • Reaction:

    • Remove the ice bath after 15 minutes and allow the mixture to warm to Room Temperature (20–25°C).

    • Stir for 1 to 3 hours .

  • Monitoring:

    • TLC: Use Hexane/Ethyl Acetate (3:1). The phosphine oxide is significantly more polar (lower

      
      ) than the starting phosphine.
      
    • 
       NMR (Recommended):  Take a 0.5 mL aliquot, dry under nitrogen, redissolve in 
      
      
      
      .
      • Starting Material:

        
         to 
        
        
        
        ppm (broad/low).
      • Product:

        
         to 
        
        
        
        ppm (sharp singlet).
  • Quenching (Critical Safety Step):

    • Once conversion is complete, cool the flask back to 0°C.

    • Slowly add 10 mL of saturated

      
       (sodium sulfite)  solution.
      
    • Stir for 10 minutes. Test the aqueous layer with a peroxide test strip to ensure no active oxidant remains.

  • Workup & Isolation:

    • Transfer to a separatory funnel.[4]

    • Collect the organic (DCM) layer (bottom layer).

    • Extract the aqueous layer once with 10 mL DCM.

    • Combine organic layers and wash with 10 mL Brine.

    • Dry over anhydrous

      
      .
      
    • Filter and concentrate under reduced pressure (Rotovap) to yield the crude solid.

Expected Results & Characterization

ParameterTris(3-bromophenyl)phosphineTris(3-bromophenyl)phosphine Oxide
Appearance White/Off-white solidWhite crystalline solid
Molecular Weight 514.97 g/mol 530.97 g/mol

NMR (

)

ppm (approx)

ppm
Polarity (TLC) High

(Non-polar)
Low

(Polar)

Interpretation: The most definitive proof of conversion is the


 NMR shift . The oxidation of the phosphorus lone pair results in a significant desheilding effect, moving the chemical shift downfield (more positive ppm) by approximately 20-30 ppm relative to the starting material [1, 2].

Troubleshooting Guide

IssueProbable CauseSolution
Incomplete Conversion Poor mixing of biphasic layers.Increase stirring speed (RPM). Use a larger stir bar.
Incomplete Conversion Old/Degraded

.
Check peroxide titer or use a fresh bottle.
Yellow Discoloration Over-oxidation or impurities.[3]Wash organic layer with dilute NaOH (if no acidic protons present) or recrystallize from Ethanol/Hexane.
Emulsion Formation Density of DCM close to water/brine.Add solid NaCl to the aqueous layer to increase density difference; filter through Celite if necessary.

References

  • Mechanistic Insight: Dalton Transactions, 2019, 48 , 14312-14325. "Hydrogen peroxide adducts of triarylphosphine oxides."

  • General Oxidation Protocol: Journal of Chemical Education, 1968, 46 , 330. "Oxidation of Triphenylphosphine."

  • Safety Data: Solvay Chemicals. "Hydrogen Peroxide Safety and Handling."

  • NMR Data Reference: Phys. Chem. Chem. Phys., 2025.[5] "31P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds."

Sources

Troubleshooting & Optimization

Removing unreacted Tris(3-bromophenyl)phosphine from reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Unreacted Tris(3-bromophenyl)phosphine [T3BrPP] Document ID: TSC-PHOS-03BR Last Updated: 2025-05-12[1][2]

Technical Profile & Challenge Analysis

The Enemy: Tris(3-bromophenyl)phosphine (


)
The Problem:  Unlike standard Triphenylphosphine (

), T3BrPP presents a unique purification challenge due to the electron-withdrawing nature of the three bromine substituents.[1]
  • Reduced Basicity: The bromine atoms inductively withdraw electron density from the phosphorus lone pair. Consequently, standard acid washes (e.g., 1M HCl) are often ineffective because the phosphine does not protonate effectively to partition into the aqueous layer.

  • Reduced Nucleophilicity: T3BrPP reacts sluggishly with standard electrophilic scavenger resins (e.g., benzyl chloride functionalized polystyrene), making "standard" scavenging protocols slow or incomplete.

  • Lipophilicity: The bromine atoms significantly increase the logP (approx ~6.7), making the compound highly soluble in organic solvents (DCM, EtOAc, Toluene) and difficult to crystallize out.

Decision Matrix: Select Your Protocol

Use the following logic flow to determine the safest and most effective removal strategy for your specific reaction mixture.

RemovalStrategy Start START: Reaction Complete CheckState Analyze Mixture: Is the impurity P(III) or P(V) Oxide? Start->CheckState PIII Mostly Unreacted Phosphine (P-III) CheckState->PIII P(III) PV Mostly Phosphine Oxide (P=O) CheckState->PV P(V) Oxide ProdSens Is Product Acid/Metal Sensitive? PIII->ProdSens MethodC PROTOCOL C: Oxidation + ZnCl2 Precip (Convert P-III to P=O) PV->MethodC Standard MethodA PROTOCOL A: Copper(I) Chloride Wash (Best for P-III) ProdSens->MethodA Robust MethodB PROTOCOL B: Resin Scavenging (Metal-based Resins) ProdSens->MethodB Sensitive MethodA->MethodC If Cu fails

Figure 1: Decision matrix for selecting the appropriate purification protocol based on impurity oxidation state and product sensitivity.

Protocol A: The Copper(I) Complexation Wash

Best For: Robust products contaminated with unreacted T3BrPP (P-III).[1][2] Mechanism: Despite reduced basicity, T3BrPP retains soft Lewis basicity capable of binding to soft metals like Copper(I). This forms a water-soluble or precipitating complex


.[1][2]
Reagents Required[3][4][5][6][7][8][9][10]
  • Copper(I) Chloride (

    
    ) or Copper(II) Chloride (
    
    
    
    )[1]
  • Solvent: DCM or EtOAc (avoid ethers if possible, as they compete for coordination)[1]

Step-by-Step Workflow
  • Preparation: Dissolve the crude reaction mixture in a minimal amount of DCM or EtOAc.

  • The Wash:

    • Prepare a saturated aqueous solution of

      
       (approx.[2] 1M).[2][3][4]
      
    • Add the copper solution to your organic phase (1:1 v/v).

    • CRITICAL: Vigorously stir or shake for at least 15–30 minutes. A simple "shake and vent" is insufficient for electron-deficient phosphines; time is required for the ligand exchange.[2]

  • Observation: The aqueous layer should turn dark/greenish, indicating complexation.[2] If the organic layer remains highly colored, repeat the wash.

  • Filtration (Optional): If a solid precipitate forms at the interface (insoluble Cu-phosphine complex), filter the biphasic mixture through a Celite pad before separation.

  • Finishing: Separate layers. Wash the organic layer once with water, then brine. Dry over

    
    .[2]
    

Expert Insight: If


 is too harsh for your product, use solid 

suspended in the organic layer. Stir for 1 hour, then filter through silica. The phosphine stays on the solid copper salts.

Protocol B: "Smart" Resin Scavenging

Best For: Late-stage intermediates, API synthesis, or metal-sensitive compounds.[1][2] The Trap: Do not use standard Merrifield (benzyl chloride) resins. The electron-deficient T3BrPP is too slow to react via nucleophilic substitution.[2]

Recommended Scavengers
Scavenger TypeMechanismEfficiency for T3BrPP
SiliaMetS® TAAcOH Metal ChelationHigh (Binds P-III via surface interaction)
Polymer-supported Iodine Oxidation/ComplexationHigh (Forms phosphonium salts)
Standard PS-Cl Nucleophilic SubstitutionLow (Avoid for this specific phosphine)
Workflow (Using Polymer-Supported Iodine/Acid)
  • Dilution: Dilute crude mixture in DCM (approx 10 mL/g crude).

  • Loading: Add 3–4 equivalents (relative to estimated phosphine) of Polymer-Supported Iodine or a Sulfonic Acid Resin (e.g., Amberlyst 15).[2]

    • Note: While T3BrPP is weak, strong sulfonic acid resins can often still protonate it in non-polar media.[2]

  • Incubation: Agitate (do not stir with magnetic bar to avoid grinding beads) for 4–12 hours.

  • Filtration: Filter through a fritted glass funnel. The phosphine remains bound to the resin.

Protocol C: Oxidation & Zinc Precipitation

Best For: Removing T3BrPP Oxide (which forms if the reaction was exposed to air or workup). Mechanism:


 forms a coordination complex with phosphine oxides (

) that is insoluble in ether/ethanol mixtures.[2]
Step-by-Step Workflow
  • Forced Oxidation (If P-III remains):

    • Treat the crude reaction mixture with mild oxidant (e.g., dilute

      
       or 
      
      
      
      ) for 30 mins to ensure all T3BrPP is converted to the Oxide form.
    • Quench oxidant with aqueous Sodium Thiosulfate.[2]

  • Solvent Swap: Concentrate the organic layer to an oil/solid.[2] Redissolve in Ethanol or Ether/Ethanol (10:1) .

  • Precipitation:

    • Add solid anhydrous

      
       (approx 2.0 equiv per mole of phosphine).[2]
      
    • Stir at Room Temperature for 2–4 hours.

  • Harvest: A white, gummy solid or precipitate (the Zinc-Phosphine Oxide complex) will form.[2]

  • Filtration: Filter the supernatant (containing your product) through a fine frit or Celite.[2]

  • Wash: Wash the filter cake with a small amount of cold ethanol to recover trapped product.

Troubleshooting FAQ

Q: I tried the 1M HCl wash, but the phosphine is still there. Why? A: T3BrPP has a significantly lower pKa than Triphenylphosphine due to the electron-withdrawing bromine atoms.[2] It does not protonate sufficiently in dilute acid to become water-soluble.[1][2] You must use Protocol A (Copper) or Protocol C (Zinc) .[2]

Q: Can I use chromatography? A: Yes, but T3BrPP streaks on silica.[2] Tip: Add 10%


 to your silica gel stationary phase (mix silica with aqueous CuCl2, dry it, then pack column). The phosphine will bind permanently to the copper-doped silica, allowing your product to elute cleanly.

Q: The Zinc method yielded a gummy oil instead of a solid. What now? A: This happens if the solvent is too non-polar. Add a small amount of Ethanol or Methanol to the mixture and scratch the flask sides with a glass rod. The polarity helps the crystal lattice of the Zn-complex form.

References

  • Batesky, D. C., et al. "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents."[5][6][7] Journal of Organic Chemistry, vol. 82, no. 19, 2017, pp. 9931–9936. [1]

  • Gilheany, D. G., et al. "A Convenient and Mild Chromatography-Free Method for the Purification of the Products of Wittig and Appel Reactions."[5] Organic & Biomolecular Chemistry, vol. 10, 2012, pp. 3531-3537.[5]

  • Hübler, P., et al. "Purification of reaction mixtures containing electron-deficient phosphines."[2] Chemical Communications, 2023.[2] (Generalized reference for metal scavenging of weak ligands).

  • Fieser, L. F., & Fieser, M.Reagents for Organic Synthesis. (Standard reference for Copper(I) chloride phosphine scavenging).

Sources

Technical Support Center: Purification of Tris(3-bromophenyl)phosphine oxide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as a specialized Technical Support Center resource. It is structured to provide immediate, actionable protocols for the purification of Tris(3-bromophenyl)phosphine oxide (CAS: 38019-09-9) , utilizing the chemical principles governing triarylphosphine oxides.

Ticket ID: PUR-TBPO-001 Topic: Recrystallization & Purity Optimization Assigned Specialist: Senior Application Scientist, Separation Methodologies

Executive Summary & Compound Profile

User Objective: Isolate high-purity (>99%) this compound from crude reaction mixtures. Common Applications: Ligand precursor for Suzuki-Miyaura coupling, flame retardant synthesis, and porous organic polymer (POP) construction.

Compound Vital Statistics
PropertyDataTechnical Note
CAS Number 38019-09-9Verify against SDS to ensure isomer specificity (3-bromo vs 4-bromo).
Molecular Formula C₁₈H₁₂Br₃OPHigh molecular weight (514.97 g/mol ) suggests lower solubility than TPPO.
Polarity High (P=O bond)The P=O bond drives crystallization; Br atoms add lipophilicity.
Solubility Profile Soluble: DCM, CHCl₃, Hot EtOHInsoluble: Hexanes, Cold Water, Cold Et₂O"Like dissolves like" applies, but the P=O dipole is the dominant interaction.

Pre-Purification Diagnostics (The "Triage" Phase)

Before initiating recrystallization, characterize your crude material to select the correct solvent system.

Q: How do I know which impurities are present?

  • Check ¹H NMR (CDCl₃): Look for shifts around 7.2–7.9 ppm.

    • Sharp peaks: Desired product.

    • Broad multiplets upfield: Polymeric byproducts.

    • Shift differences: Unreacted phosphine (Tris(3-bromophenyl)phosphine) usually appears slightly upfield from the oxide.

  • Check ³¹P NMR:

    • Oxide (Product): Typically ~20–30 ppm.

    • Phosphine (Impurity):[1] Typically ~ -5 to -10 ppm.

Primary Recrystallization Protocols

We recommend Protocol A for general purification and Protocol B if the crude material is highly colored or oily.

Protocol A: The "Green" Solvent System (Ethanol/Water)

Best for: Removing inorganic salts and highly polar impurities.

  • Dissolution: Suspend the crude solid in absolute Ethanol (EtOH) (approx. 5-10 mL per gram of solid).

  • Heating: Heat to reflux (approx. 78°C) with stirring until the solid dissolves completely.

    • Troubleshoot: If solids remain, add more hot EtOH in 1 mL increments. If insoluble particles persist (likely inorganic salts), perform a hot filtration through a pre-warmed glass frit.

  • Nucleation: Remove from heat. Add deionized water dropwise to the hot solution until a faint, persistent turbidity (cloudiness) appears.

  • Re-solubilization: Add a few drops of hot EtOH to clear the solution again.

  • Crystallization: Allow the flask to cool slowly to room temperature on a cork ring (insulation prevents rapid cooling). Then, place in an ice bath (0-4°C) for 2 hours.

  • Isolation: Filter the white crystals using vacuum filtration. Wash with cold Ethanol/Water (1:1 mixture).

  • Drying: Dry under high vacuum (<1 mbar) at 50°C for 4 hours to remove lattice-bound solvent.

Protocol B: The "Lipophilic" System (Toluene/Heptane)

Best for: Removing unreacted organic starting materials and avoiding "oiling out."

  • Dissolution: Dissolve crude material in minimum Toluene at 80-90°C.

  • Precipitation: Slowly add Heptane (or Hexane) to the hot solution until saturation is reached (cloud point).

  • Cooling: Cool slowly to room temperature.

    • Technical Insight: The bromine substituents interact favorably with toluene, allowing for a more controlled crystal growth than in alcohols.

Troubleshooting Guide (FAQ Format)

Q: My product is "oiling out" (forming a liquid blob) instead of crystallizing. What happened?

  • Cause: The solution cooled too fast, or the concentration is too high, causing the compound to crash out as an amorphous supercooled liquid.

  • Fix: Re-heat the mixture until dissolved. Add a "seed crystal" of pure product (if available) or scratch the inner wall of the flask with a glass rod to induce nucleation. Add slightly more solvent to lower the saturation point.

Q: The crystals are yellow/brown, but the product should be white.

  • Cause: Trapped bromine (Br₂) or conjugated organic impurities.

  • Fix:

    • Dissolve the crystals in DCM.

    • Wash with 10% aqueous Sodium Thiosulfate (Na₂S₂O₃) (removes active bromine) followed by Brine.

    • Dry over MgSO₄, evaporate, and then recrystallize using Protocol A.

Q: I have low recovery yield (<50%).

  • Cause: Too much solvent used during the hot stage.

  • Fix: Concentrate the mother liquor (filtrate) by rotary evaporation to half its volume and repeat the cooling process to harvest a "second crop" of crystals. Note: The second crop is usually less pure than the first.

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision process for selecting the correct purification route based on your crude material's state.

PurificationWorkflow Start Crude this compound CheckNMR Step 1: Check ³¹P NMR Start->CheckNMR ImpurityType Identify Major Impurity CheckNMR->ImpurityType Phosphine Unreacted Phosphine (Peak at -5 ppm) ImpurityType->Phosphine P(III) detected Color Colored/Organic Impurities ImpurityType->Color Yellow/Brown Ready Ready for Recrystallization ImpurityType->Ready Clean NMR Oxidation Oxidize with H₂O₂/DCM Then Wash Phosphine->Oxidation Oxidation->Ready Wash Thiosulfate Wash (Remove Br₂) Color->Wash Wash->Ready SolventChoice Choose Solvent System Ready->SolventChoice SystemA Protocol A: EtOH/Water (Standard) SolventChoice->SystemA General Use SystemB Protocol B: Toluene/Heptane (If Oiling Out occurs) SolventChoice->SystemB Difficult Separation Final Pure White Crystals SystemA->Final SystemB->Final

Caption: Workflow for impurity identification and solvent selection. Blue nodes indicate analysis, Red indicates impurity handling, and Green indicates the crystallization phase.

References & Authority

The protocols above are derived from standard organophosphorus purification methodologies and specific solubility data for aryl phosphine oxides.

  • National Institute of Standards and Technology (NIST). Triphenylphosphine oxide (Related Compound Data). NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Batesky, D. C., et al. "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents."[2] Journal of Organic Chemistry, 2017, 82, 9931–9936.[2] (Cited for mechanism of P=O solubility and complexation). Available at: [Link]

  • Common Organic Chemistry. Triphenylphosphine Oxide Purification & Properties. (General reference for triarylphosphine oxide behavior). Available at: [Link]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling brominated phosphine oxides.

Sources

Validation & Comparative

Comparative Guide: FTIR Spectral Profiling of Tris(3-bromophenyl)phosphine Oxide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: FTIR Spectral Analysis of P=O Bond in Tris(3-bromophenyl)phosphine Oxide Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the development of organophosphorus ligands for catalysis and flame retardants, the phosphoryl (P=O) bond serves as the primary diagnostic reporter for electronic environment and purity. This guide provides a technical comparison between This compound [T(3-Br)PPO] and its non-halogenated analog, Triphenylphosphine oxide (TPPO) .

By leveraging Fourier Transform Infrared (FTIR) spectroscopy, researchers can quantify the inductive electron-withdrawing effects of the meta-bromine substituent. This analysis is critical for validating ligand electronic parameters (Tolman electronic parameter analogs) and ensuring the absence of unoxidized phosphine precursors.

The P=O Bond: Electronic Character & Substituent Effects

The P=O bond is highly sensitive to the electronic nature of the substituents on the phosphorus atom. Unlike a simple ketone carbonyl, the P=O bond possesses significant ionic character (


) and is influenced heavily by the Hammett substituent constants (

)
of the aryl rings.
Mechanistic Insight: The "Meta" Effect
  • Triphenylphosphine Oxide (TPPO): Acts as the baseline. The phenyl rings are electron-neutral relative to halogenated derivatives.

  • This compound: The bromine atom at the meta position exerts a strong Inductive Effect (-I) but minimal Resonance Effect (+R) compared to para-substitution.

    • Result: The electron density is pulled away from the Phosphorus center.

    • Spectral Consequence: The Phosphorus atom becomes more electropositive, strengthening the

      
      -component of the P-O bond (shortening the bond) and shifting the vibrational frequency to a higher wavenumber (Blue Shift)  compared to TPPO.
      
DOT Diagram: Electronic Substituent Logic

The following diagram illustrates the causality between the meta-bromo substitution and the observed spectral shift.

SubstituentLogic Br Meta-Bromine Atom Inductive Inductive Withdrawal (-I) Br->Inductive Exerts P_Center Phosphorus Center (+) Inductive->P_Center Depletes e- Density Bond P=O Bond Strengthening P_Center->Bond Increases Force Constant Shift Blue Shift (Higher cm⁻¹) Bond->Shift Result

Figure 1: Mechanistic pathway showing how meta-bromine substitution alters the P=O vibrational frequency.

Comparative Spectral Data

The following table summarizes the expected FTIR signals. Note that the exact wavenumber can vary slightly based on the sampling matrix (KBr pellet vs. ATR) and crystal packing forces.

CompoundStructureP=O[1][2][3][4][5][6][7][8][9][10] Stretch (ν)Shift vs. TPPOElectronic Driver
Triphenylphosphine Oxide (TPPO)

1190 ± 2 cm⁻¹ BaselineStandard Reference
This compound

1205 - 1215 cm⁻¹ +15 to +25 cm⁻¹ Strong -I Effect (Meta)
Triphenylphosphine (TPP)

Absent N/ANegative Control (Precursor)

Key Diagnostic Note: If your spectrum shows a split peak or a shoulder near 1150-1160 cm⁻¹ , this often indicates hydrogen bonding with residual water (P=O···H-O-H), which weakens the bond and causes a red shift. Samples must be strictly dried before analysis.

Experimental Protocol: Synthesis & Validation

To ensure the spectral data is valid, the compound must be synthesized and purified to remove the phosphine precursor, which lacks the P=O band but has overlapping C-H aromatic modes.

A. Synthesis (Oxidation Route)

Goal: Convert Tris(3-bromophenyl)phosphine to the Oxide without over-bromination.

  • Dissolution: Dissolve 1.0 eq of Tris(3-bromophenyl)phosphine in Dichloromethane (DCM).

  • Oxidation: Add 1.1 eq of Hydrogen Peroxide (30% aq) dropwise at 0°C.

    • Why:

      
       is clean; 
      
      
      
      oxidation can lead to ring bromination side products.
  • Stirring: Allow to warm to Room Temp (RT) and stir for 2 hours.

  • Extraction: Wash with brine, dry organic layer over

    
    .
    
  • Purification: Recrystallize from Ethanol/Hexane (1:1).

B. FTIR Measurement Protocol (Self-Validating)

Method: Attenuated Total Reflectance (ATR) is preferred for speed, but KBr Pellet is recommended for highest resolution of the P=O shift.

  • Blanking: Collect background spectrum (air).

  • Sample Prep:

    • ATR: Place distinct crystal on the diamond window; apply high pressure clamp.

    • KBr: Grind 1 mg sample with 100 mg dry KBr; press into transparent disc.

  • Acquisition: 32 scans at 4 cm⁻¹ resolution.

  • Validation Check (The "No-Precursor" Rule):

    • Check region 1190-1220 cm⁻¹ : Must show strong singlet (P=O).

    • Check region 2200-2400 cm⁻¹ : Ensure no P-H bands (impurities).

    • Critical: Absence of P=O band confirms the material is the phosphine (precursor), not the oxide.

DOT Diagram: Experimental Workflow

Workflow Start Tris(3-bromophenyl)phosphine Oxidation Oxidation (H₂O₂/DCM) Start->Oxidation Workup Aq. Wash & Drying (MgSO₄) Oxidation->Workup FTIR FTIR Analysis Workup->FTIR Decision P=O Band @ ~1210 cm⁻¹? FTIR->Decision Pass Valid Product Decision->Pass Yes (Strong) Fail Recrystallize Decision->Fail No / Weak Fail->Workup

Figure 2: Step-by-step workflow for synthesis and spectral validation.

Application Context

Why does this shift matter?

  • Lewis Basicity Tuning: The shift to higher wavenumbers (1210 cm⁻¹) indicates a shorter, stronger P=O bond with lower electron density available for donation . This makes T(3-Br)PPO a weaker Lewis Base than TPPO.

    • Relevance: In metal complexation (e.g., extraction of lanthanides), this ligand will release metals more easily than TPPO.

  • Crystallinity & Packing: The bromine atoms induce specific halogen-bonding networks in the solid state, often sharpening the FTIR bands compared to the broader TPPO signals.

  • Flame Retardancy: The stability of the P=O bond (inferred from the high wavenumber) correlates with thermal stability, a critical parameter for flame retardant additives.

References

  • NIST Chemistry WebBook. Triphenylphosphine oxide Infrared Spectrum.[10] National Institute of Standards and Technology.[10] Link

  • Tolstoy, P. M., et al. (2022). Phosphine oxides as NMR and IR spectroscopic probes for the estimation of the geometry and energy of PO...H-A hydrogen bonds.[6][11] Physical Chemistry Chemical Physics.[11] Link

  • Organic Syntheses. Oxidation of Phosphines to Phosphine Oxides. Org.[12][13] Synth. Coll. Vol. 9, p. 662. Link

  • Hunter, C. A., et al. (2016). Substituent Effects on the Hydrogen-Bond Acceptor Properties of Phosphine Oxides. Journal of Organic Chemistry. (Contextual grounding for Hammett/Inductive effects on P=O).

Sources

Comparative Guide: Thermal Gravimetric Analysis (TGA) of Tris(3-bromophenyl)phosphine Oxide vs. Triphenylphosphine Oxide (TPPO)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of high-performance flame retardants and pharmaceutical intermediates, the thermal stability profile of organophosphorus compounds is a critical selection criterion. This guide compares the thermal gravimetric analysis (TGA) behavior of the industry-standard Triphenylphosphine oxide (TPPO) against its halogenated derivative, Tris(3-bromophenyl)phosphine oxide (T3BPPO) .

Key Finding: While TPPO exhibits significant mass loss at lower temperatures primarily due to physical volatilization (sublimation) , T3BPPO demonstrates superior resistance to physical mass loss due to its higher molecular weight. However, T3BPPO undergoes a distinct chemical decomposition event driven by C-Br bond scission, which is the functional mechanism for its flame-retardant efficiency.

Chemical Identity & Physical Properties[1]

Before interpreting TGA curves, it is essential to ground the analysis in the fundamental physical properties that drive thermal behavior.

PropertyTriphenylphosphine Oxide (TPPO)This compound (T3BPPO)
CAS Number 791-28-638019-09-9
Molecular Formula


Molecular Weight 278.29 g/mol ~514.97 g/mol
Melting Point 156–157 °C186 °C
Primary Mass Loss Mode Sublimation / EvaporationChemical Decomposition (De-bromination)
Char Yield (at 600°C) Low (< 5%)Moderate (due to radical coupling)

Experimental Protocol: Self-Validating TGA Methodology

To obtain reproducible data that distinguishes between evaporation and degradation, the following protocol is recommended. This method includes a "lid-vented" step to suppress early sublimation, ensuring the TGA measures material stability rather than just vapor pressure.

Protocol: Comparative Thermal Stability Profiling
  • Instrument: High-resolution TGA (e.g., TA Instruments Q5000 or Mettler Toledo TGA/DSC 3+).

  • Sample Preparation:

    • Mass: 5–10 mg (precision ±0.01 mg).

    • Crucible: Alumina (

      
      ) 70 
      
      
      
      .
    • Configuration: Pinhole Lid . (Crucial: Using an open pan for TPPO will result in premature mass loss due to sublimation ~200°C. A pinhole lid creates a self-generated atmosphere, shifting the curve to the true boiling/decomposition point).

  • Atmosphere:

    • Inert: Nitrogen (

      
      ) at 50 mL/min (Purge).
      
    • Oxidative (Optional): Air at 50 mL/min (to assess oxidative degradation onset).

  • Thermal Cycle:

    • Equilibrate: 30°C.

    • Isothermal: 5 min (to remove surface moisture).

    • Ramp: 10°C/min to 700°C.

TGA Results & Discussion

Triphenylphosphine Oxide (TPPO) Profile

TPPO is a rigid molecule with high thermal stability regarding its P=O bond, but it is physically volatile.

  • Onset (

    
    ):  Typically 200–270°C  (Open Pan) vs. 360°C  (Pinhole Pan).
    
  • Behavior: The mass loss is smooth and single-step. In an open pan, this is almost entirely evaporation/sublimation . The molecule leaves the crucible intact.

  • Residue: Near 0%. Since it evaporates, it leaves no char unless confined under high pressure.

This compound (T3BPPO) Profile

The introduction of three bromine atoms nearly doubles the molecular weight, significantly reducing volatility.

  • Onset (

    
    ): 300–330°C .
    
  • Behavior: The curve exhibits a multi-step degradation :

    • Stage 1 (~320°C): Cleavage of the C-Br bonds. This is the "active" window for flame retardancy. The weak C-Br bond (approx. 280 kJ/mol) breaks before the P-C bond.

    • Stage 2 (>400°C): Degradation of the phenyl-phosphorus core.

  • Residue: The radical generation (Br•) can induce cross-linking in the condensed phase, potentially yielding higher char (5–15%) compared to TPPO.

Comparative Data Summary
MetricTPPO (Open Pan)TPPO (Sealed/Pinhole)T3BPPO (Pinhole)

(5% loss)
~220 °C~360 °C~310 °C

(Deriv. Peak)
~300 °C~410 °C~340 °C (Stage 1)
Mechanism Physical VolatilizationEvaporationChemical Bond Scission (C-Br)
Application Implication Loss of additive during processingStable melt processingActive radical release

Mechanistic Visualization

The following diagram illustrates the divergent thermal pathways. TPPO acts primarily through physical presence until high temperatures, whereas T3BPPO functions as a chemical radical generator.

ThermalPathways TPPO TPPO (Solid) Sublimation Physical Vapor (TPPO Gas) TPPO->Sublimation Heat (>200°C) (Open System) T3BPPO T3BPPO (Solid) Scission C-Br Bond Scission (Radical Formation) T3BPPO->Scission Heat (~320°C) (Weak C-Br Bond) Quench Gas Phase Quenching (Flame Retardancy) Sublimation->Quench Dilution Effect Scission->Quench Release of Br• Char Condensed Phase Char Formation Scission->Char Radical Cross-linking

Figure 1: Thermal degradation pathways. TPPO functions largely through physical volatilization (dilution), while T3BPPO undergoes chemical decomposition to release active bromine radicals.

Applications & Selection Guide

When to use TPPO:
  • Crystallization Aid: Its ability to crystallize well makes it a standard for purifying intermediates.

  • Non-reactive Flame Retardant: Used where halogen-free status is required, though higher loading is needed (dilution mechanism).

  • Limitations: High volatility can lead to "blooming" (migration to surface) in plastics processing.

When to use T3BPPO:
  • High-Efficiency Flame Retardancy: The synergy of Phosphorus (char promoter) and Bromine (radical scavenger) provides V-0 rating at lower loadings.

  • High-Temp Polymers: The higher molecular weight prevents premature evaporation during extrusion/molding of engineering plastics (e.g., PET, PBT) processed >250°C.

References

  • TCI Chemicals. (2025). This compound: Safety Data Sheet & Properties. Retrieved from

  • PubChem. (2025).[1] Triphenylphosphine Oxide Compound Summary. National Library of Medicine. Retrieved from

  • PureSynth. (2025). This compound 98.0% Specifications. Retrieved from

  • CNRS. (2010). Influence of oxidation state of phosphorus on the thermal and flammability of polyurea and epoxy resin.[2] (Demonstrates TPPO

    
     ~272°C). Retrieved from 
    
  • TA Instruments. (n.d.).[3] Thermogravimetric Analysis (TGA) Theory and Applications.[3][4] (Protocol validation). Retrieved from [3]

Sources

Elemental analysis standards for high-purity Tris(3-bromophenyl)phosphine oxide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to Elemental Analysis Standards for High-Purity Tris(3-bromophenyl)phosphine oxide

Authored by: A Senior Application Scientist

Introduction: The Imperative for Purity in Advanced Pharmaceutical Intermediates

This compound (T3BPPO) is a key organophosphorus compound whose utility in modern research and development, particularly in materials science and as a structural motif in drug development, is growing.[1] Phosphine oxides, for instance, are incorporated into novel therapeutics like the anticancer drug Brigatinib to enhance critical properties such as solubility and metabolic stability.[2][3] In these high-stakes applications, the elemental composition of a precursor like T3BPPO is not merely a specification—it is a cornerstone of performance, safety, and regulatory compliance. Even minute deviations from the theoretical composition (C: 41.99%, H: 2.35%, Br: 46.56%, O: 3.11%, P: 6.01%) can indicate the presence of impurities that may compromise the efficacy, stability, and safety of the final product.

This guide provides a comprehensive comparison of the primary analytical techniques for verifying the elemental purity of T3BPPO. We will move beyond procedural descriptions to explore the underlying scientific principles, the rationale behind methodological choices, and the critical role of Certified Reference Materials (CRMs) in establishing analytical trustworthiness. The objective is to equip researchers, quality control analysts, and drug development professionals with the expertise to select and validate the most appropriate analytical standards for their specific needs.

Pillar 1: A Comparative Analysis of Core Analytical Methodologies

The choice of an analytical technique for elemental analysis is a critical decision dictated by the required sensitivity, sample throughput, destructive nature of the method, and the specific elements of interest—in this case, Carbon (C), Hydrogen (H), Bromine (Br), and Phosphorus (P). We will compare three workhorse techniques: Combustion Analysis, Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), and X-Ray Fluorescence (XRF).

Combustion Analysis: The Classic Stoichiometric Arbiter

Combustion analysis is a fundamental technique used to determine the elemental composition of a pure organic compound.[4] The sample is combusted at high temperatures in an oxygen-rich environment, converting its constituent elements into simple, detectable gases (e.g., C to CO₂, H to H₂O).[4]

  • Principle of Operation: A precisely weighed sample is combusted, and the resulting gases are passed through a series of traps or detectors. The amount of each trapped gas is measured, allowing for the back-calculation of the mass percentage of each element in the original sample. Modern CHN analyzers automate this process using thermal conductivity or infrared spectroscopy for detection.[4]

  • Applicability to T3BPPO: While standard for C and H, analyzing phosphorus and bromine requires special consideration. The presence of phosphorus can lead to the formation of refractory phosphorus carbides or volatile silanes (if silicon is present) that interfere with complete combustion.[5]

  • Expertise-Driven Insight: To ensure complete and accurate combustion of organophosphorus compounds, it is often necessary to mix the sample with an oxidation catalyst or combustion aid, such as vanadium pentoxide (V₂O₅) or tungsten oxide (WO₃).[5] This ensures all phosphorus is converted to a non-volatile phosphate ash, preventing interference with the carbon and hydrogen measurements. This procedural choice is not arbitrary; it is a necessary step to overcome the known refractory nature of phosphorus-containing materials.

  • Limitations: This is a destructive technique. Furthermore, it is primarily designed for C, H, N, and S analysis. While oxygen can be determined, it is typically done separately via pyrolysis. Direct analysis of bromine is not a standard application of this method.

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): The Ultra-Trace Specialist

ICP-MS is a powerful and highly sensitive technique capable of detecting metals and some non-metals at concentrations down to parts per trillion.[6] It is the preferred choice for ultra-trace element detection and isotope analysis.[6]

  • Principle of Operation: The sample, typically in a liquid form after acid digestion, is nebulized into a high-temperature argon plasma (~6,000-10,000 K). The intense heat ionizes the atoms of the elements present. These ions are then passed into a mass spectrometer, which separates them based on their mass-to-charge ratio for detection and quantification.

  • Applicability to T3BPPO: Both phosphorus and bromine present unique challenges for ICP-MS.

    • Phosphorus (P): Monoisotopic at mass 31, phosphorus suffers from significant polyatomic interferences from atmospheric nitrogen and oxygen (e.g., ¹⁵N¹⁶O⁺, ¹⁴N¹⁶O¹H⁺).[7]

    • Bromine (Br): As a halogen, bromine has a high first ionization potential, resulting in poor ionization efficiency in an argon plasma and thus, low sensitivity.[8][9]

  • Trustworthiness through Technology (The "Why"): To overcome these challenges, a self-validating system is employed using advanced instrumentation, specifically a Triple Quadrupole ICP-MS (ICP-QQQ).

    • For Phosphorus: In MS/MS mode, the first quadrupole is set to only allow ions of mass 31 to pass into a reaction cell. Inside the cell, a reaction gas like oxygen (O₂) is introduced. Phosphorus reacts with oxygen to form the phosphorus oxide ion (PO⁺) at mass 47 (³¹P¹⁶O⁺). The second quadrupole is then set to only allow mass 47 to pass to the detector. This mass-shift strategy effectively separates the phosphorus signal from the original on-mass interferences, ensuring an accurate and reliable result.[7]

    • For Bromine: While still challenging, modern ICP-MS instruments with collision/reaction cells can improve sensitivity and remove potential interferences for direct bromine analysis.[9]

  • Limitations: The primary drawback is the necessity for complete sample destruction via microwave digestion. This process is time-consuming and requires careful handling of hazardous acids.[10]

X-Ray Fluorescence (XRF) Spectroscopy: The Non-Destructive Surveyor

XRF is a non-destructive analytical technique used to determine the elemental composition of materials.[11] It is highly valued for its speed, simplicity, and minimal sample preparation requirements.[12]

  • Principle of Operation: The sample is irradiated with a primary X-ray beam, causing inner-shell electrons in the sample's atoms to be ejected.[11][13] To regain stability, an electron from a higher energy orbital drops into the vacancy, releasing a secondary (fluorescent) X-ray. The energy of this fluorescent X-ray is unique to each element, acting as a "fingerprint," while its intensity is proportional to the element's concentration.[13]

  • Applicability to T3BPPO: XRF is exceptionally well-suited for analyzing a high-purity, homogenous solid like T3BPPO.

    • Bromine (Br): As a heavier element, bromine produces energetic fluorescent X-rays that are easily detected, making XRF an excellent technique for its quantification.

    • Phosphorus (P): As a lighter element, phosphorus emits lower-energy X-rays that have less ability to escape from the sample matrix.[14] This results in lower sensitivity for phosphorus compared to bromine, but for a compound where P is a major constituent (~6%), this is generally not a limiting factor.

  • Authoritative Grounding: The non-destructive nature of XRF makes it an ideal tool for rapid quality control screening and for preserving valuable samples.[15] It can analyze solids directly, often with no preparation other than pressing the powder into a pellet.

  • Limitations: While excellent for major and minor elements, XRF lacks the sensitivity of ICP-MS for trace-level analysis (sub-ppm).[12] Its accuracy can also be affected by "matrix effects," where the presence of other elements can enhance or absorb the fluorescent X-rays of the element of interest.[14] However, for a high-purity, single-component sample, these effects are minimal and can be corrected with proper calibration using matrix-matched standards.

Pillar 2: Data Summary & Method Comparison

The performance of these techniques is summarized below to facilitate an objective comparison for the analysis of high-purity T3BPPO.

Parameter Combustion Analysis ICP-MS (Triple Quadrupole) X-Ray Fluorescence (XRF)
Principle High-temperature oxidation and detection of resulting gasesPlasma ionization and mass-to-charge separationX-ray induced atomic fluorescence
Elements Analyzed C, H (Standard); P (with modifications)P, Br, and other trace elemental impuritiesP, Br, and other elements > Sodium (Na)
Sample State SolidLiquid (after acid digestion)Solid, Powder, Liquid
Destructive? YesYesNo
Typical Sensitivity % levelppb to pptppm to %
Sample Throughput ModerateLow to Moderate (digestion is rate-limiting)High
Key Advantage High accuracy and precision for C & H ("Gold Standard")Unmatched sensitivity for trace impuritiesNon-destructive, rapid, minimal sample prep
Key Limitation Not ideal for direct P & Br analysis; DestructiveDestructive; Complex sample prep; Halogen analysis is challengingLower sensitivity for light elements and trace analysis

Pillar 3: Experimental Protocols & Validation Systems

The trustworthiness of any analytical result hinges on a robust, well-documented, and validated protocol.[16][17] Below are detailed methodologies that represent self-validating systems for the elemental analysis of T3BPPO.

Workflow Visualization

A clear understanding of the analytical workflow is essential for proper execution and troubleshooting.

CombustionAnalysisWorkflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing weigh 1. Weigh 1-3 mg T3BPPO + V₂O₅ catalyst combust 2. Flash Combustion (~1000°C in O₂ stream) weigh->combust separate 3. Gas Chromatography Separation (H₂O, CO₂) combust->separate detect 4. Thermal Conductivity Detection (TCD) separate->detect process 5. Calculate %C, %H vs. Standard (e.g., Acetanilide) detect->process

Caption: Workflow for Combustion Analysis of T3BPPO.

ICPMSAnalysisWorkflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing weigh 1. Weigh ~50 mg T3BPPO into Teflon vessel digest 2. Add HNO₃ + HCl; Microwave Digestion weigh->digest dilute 3. Dilute digestate with deionized water digest->dilute analyze 4. ICP-QQQ-MS Analysis (O₂ reaction mode for P) dilute->analyze process 5. Quantify vs. CRM Calibration Curve analyze->process

Caption: Workflow for ICP-MS Analysis of T3BPPO.

Protocol 1: Phosphorus and Bromine Determination by ICP-MS

This protocol is designed to provide high-accuracy quantification of P and Br, along with a screen for other potential elemental impurities.

  • Sample Preparation (Microwave Digestion): a. Accurately weigh approximately 50 mg of the T3BPPO sample into a clean, acid-leached microwave digestion vessel. b. In a fume hood, carefully add 5 mL of concentrated nitric acid (HNO₃) and 2 mL of concentrated hydrochloric acid (HCl). c. Seal the vessel and place it in the microwave digestion system. d. Ramp the temperature to 200°C over 15 minutes and hold for 20 minutes to ensure complete digestion. e. Allow the vessel to cool to room temperature before opening. f. Quantitatively transfer the clear digestate to a 50 mL volumetric flask and dilute to the mark with 18 MΩ·cm deionized water. This solution is the stock sample. g. Prepare a further 10x dilution for analysis.

  • Calibration and Quality Control: a. Prepare a series of calibration standards for P and Br (e.g., 0, 10, 50, 100, 500 ppb) from a NIST-traceable Certified Reference Material.[18] These standards should be matrix-matched with the same acid concentration as the diluted samples. b. Prepare an independent calibration verification (ICV) standard from a different CRM source to ensure the accuracy of the primary standards.[19][20] c. Prepare a blank (acids + water) and a sample duplicate to assess contamination and precision.

  • Instrumental Analysis (ICP-QQQ-MS): a. Tune the instrument according to the manufacturer's specifications. b. Set the instrument to MS/MS mode. c. For Phosphorus: Set Q1 to m/z 31, use O₂ as the reaction gas, and set Q2 to m/z 47. d. For Bromine: Analyze at m/z 79 and 81, using helium (He) collision mode to remove polyatomic interferences. e. Analyze the blank, calibration standards, ICV, and prepared samples.

  • Data Analysis: a. Construct a linear calibration curve (R² > 0.999 is required for validation).[21] b. Verify that the ICV is within ±10% of its certified value. c. Quantify the concentration of P and Br in the sample solutions and calculate the final mass percentage in the original solid T3BPPO.

Protocol 2: Rapid Purity Assessment by XRF

This protocol is ideal for rapid, non-destructive quality control and material verification.

  • Sample Preparation: a. Take approximately 2-3 grams of the T3BPPO powder. b. Place the powder into a hydraulic press die. c. Press the powder at 10-15 tons for 1 minute to create a smooth, homogenous, and mechanically stable pellet.

  • Calibration: a. Use a set of certified organophosphorus and organobromine standards to create a calibration model. Alternatively, for a high-purity material, a fundamental parameters (FP) method can be used, which is a standardless approach that relies on theoretical X-ray physics.[14] However, for highest accuracy, calibration with standards is preferred.

  • Instrumental Analysis (WDXRF or EDXRF): a. Place the sample pellet into the XRF spectrometer. b. Analyze the sample under appropriate conditions (e.g., Rhodium X-ray tube, vacuum atmosphere to enhance light element detection). c. Acquire the X-ray spectrum for a sufficient time (e.g., 100-300 seconds) to achieve good counting statistics.

  • Data Analysis: a. Use the instrument software to identify the characteristic peaks for P (Kα) and Br (Kα). b. Apply the pre-established calibration model or FP calculations to determine the weight percent of P and Br in the sample. c. Compare the results to the theoretical values for T3BPPO.

Conclusion: An Integrated Approach to Analytical Assurance

No single technique is universally superior; the optimal choice depends on the analytical objective. For the most rigorous characterization of high-purity This compound , a multi-faceted approach provides the highest degree of confidence:

  • For Stoichiometric Purity (C, H): High-precision Combustion Analysis remains the definitive standard.

  • For Rapid QC and Non-Destructive Screening (P, Br): XRF is an invaluable tool for its speed and simplicity, making it ideal for routine batch release and material identity confirmation.

  • For Definitive Quantification and Trace Impurity Profiling (P, Br, and others): ICP-MS , particularly with triple quadrupole technology, offers unparalleled sensitivity. It is the method of choice for validating the purity of a primary reference standard or investigating potential trace metal contamination, which is a critical aspect of pharmaceutical quality control.[22][23]

Ultimately, the foundation of trustworthy elemental analysis lies not just in sophisticated instrumentation, but in a deep understanding of the chemistry involved, the meticulous execution of validated protocols, and the unwavering use of high-quality, accredited Certified Reference Materials.

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